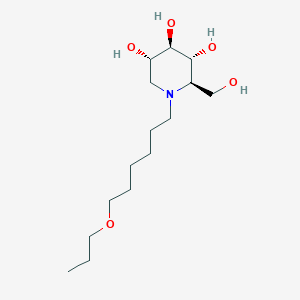

N-(7-Oxadecil)desoxinojirimicina

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(7-Oxadecyl)deoxynojirimycin (NODN) is a synthetic molecule that has recently gained attention in the scientific community due to its potential applications in both biochemical and physiological studies. NODN is a derivative of the natural product nojirimycin, which is a potent inhibitor of α-glucosidases and is used in the treatment of type 2 diabetes. NODN has been found to possess similar inhibitory properties as nojirimycin, but with improved potency and selectivity. As a result, it has become a valuable tool for studying the biochemical and physiological effects of α-glucosidases and their inhibitors.

Aplicaciones Científicas De Investigación

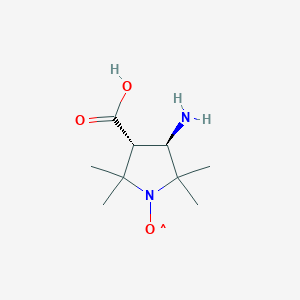

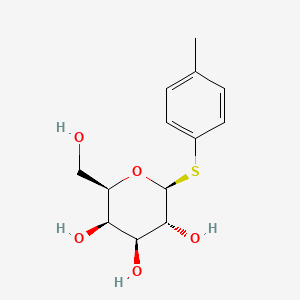

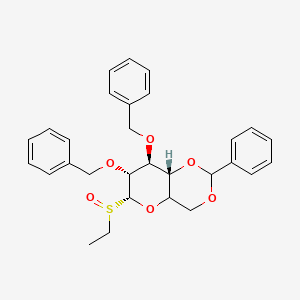

Captador químico para la enfermedad de Gaucher

“N-(7-Oxadecil)desoxinojirimicina” y sus derivados se han estudiado como captadores químicos para la enfermedad de Gaucher {svg_1}. La enfermedad de Gaucher es un trastorno de almacenamiento lisosómico causado por una deficiencia de la actividad lisosómica de la β-glucosidasa (β-Glu) {svg_2}. Una marcada disminución de la actividad enzimática da como resultado una acumulación progresiva del sustrato (glucosilceramida) en los macrófagos, lo que lleva a hepatosplenomegalia, anemia, lesiones esqueléticas y, a veces, afectación del SNC {svg_3}. La adición de concentraciones subinhibitorias de N-(n-nonil)desoxinojirimicina (NN-DNJ) al medio de cultivo de fibroblastos durante 9 días produce un aumento de 2 veces en la actividad de la β-Glu N370S, la mutación más común que causa la enfermedad de Gaucher {svg_4}.

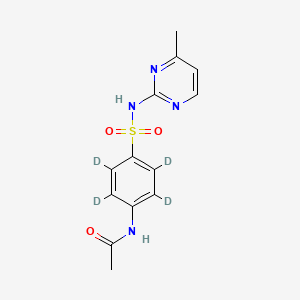

Inhibidor enzimático

“this compound” también se clasifica como un inhibidor enzimático {svg_5}. Los inhibidores enzimáticos son moléculas que se unen a las enzimas y disminuyen su actividad. Al unirse a los sitios activos de las enzimas, los inhibidores reducen la compatibilidad del sustrato y la enzima, lo que lleva a la inhibición de la formación de complejos Enzima-Sustrato, evitando la actividad de la enzima.

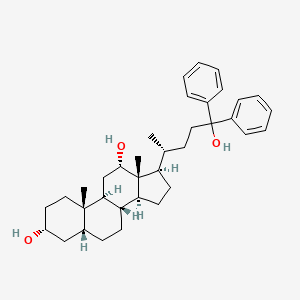

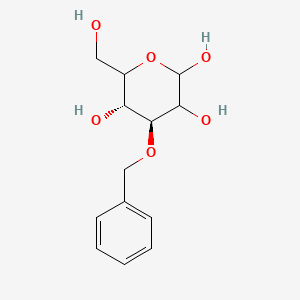

Estrategia terapéutica para las enfermedades de almacenamiento lisosómico

El compuesto se ha utilizado como una estrategia terapéutica para las enfermedades de almacenamiento lisosómico {svg_6}. Las enfermedades de almacenamiento lisosómico son un grupo de alrededor de 50 trastornos metabólicos hereditarios poco frecuentes que resultan de defectos en la función lisosómica {svg_7}. Los lisosomas son el sistema de eliminación de residuos de la célula y pueden digerir algunos tipos de moléculas. En las personas con estas enfermedades, los lisosomas no funcionan normalmente, y pueden resultar una variedad de síntomas, dependiendo de la naturaleza específica del defecto {svg_8}.

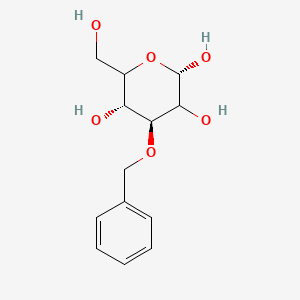

Estabilización de proteínas

“this compound” ha demostrado estabilizar varias proteínas contra el plegamiento incorrecto, aumentando el tráfico adecuado desde el retículo endoplásmico {svg_9}. Esta estabilización permite que la enzima transite desde el retículo endoplásmico al Golgi, lo que permite el tráfico adecuado al lisosoma {svg_10}.

Prevención de la desnaturalización por calor

Se ha encontrado que el compuesto previene la desnaturalización por calor de las proteínas de forma dependiente de la dosis {svg_11}. La desnaturalización por calor, un proceso en el que las proteínas pierden su estructura y función debido al calor, se puede prevenir, preservando así la función y la estructura de las proteínas {svg_12}.

Herramienta de investigación

“this compound” se utiliza como herramienta de investigación en estudios bioquímicos y de reactivos {svg_13}. Se utiliza como material de referencia certificado para un análisis de datos altamente preciso y confiable {svg_14}.

Mecanismo De Acción

Target of Action

N-(7-Oxadecyl)deoxynojirimycin primarily targets glucosidase 1 , an enzyme involved in the breakdown of complex carbohydrates .

Mode of Action

This compound acts as an inhibitor of glucosidase 1 . By binding to the enzyme, it prevents the normal enzymatic activity, leading to changes in the metabolic processes that rely on the breakdown of complex carbohydrates.

Pharmacokinetics

It is known that the compound is soluble in dmso and methanol , which may influence its bioavailability and distribution in the body.

Result of Action

The inhibition of glucosidase 1 by N-(7-Oxadecyl)deoxynojirimycin can lead to changes at the molecular and cellular levels. For instance, it can affect the processing and maturation of certain proteins within the cell . This compound also has a protective function in muscle cells by preventing protein degradation due to abnormal folding or misfolding .

Action Environment

The action, efficacy, and stability of N-(7-Oxadecyl)deoxynojirimycin can be influenced by various environmental factors. For example, the compound should be stored at 0 to -20 °C . Additionally, the presence of other compounds, pH levels, and temperature can all impact the compound’s action and stability.

Propiedades

IUPAC Name |

(2R,3R,4R,5S)-2-(hydroxymethyl)-1-(6-propoxyhexyl)piperidine-3,4,5-triol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H31NO5/c1-2-8-21-9-6-4-3-5-7-16-10-13(18)15(20)14(19)12(16)11-17/h12-15,17-20H,2-11H2,1H3/t12-,13+,14-,15-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLYHECNPMKMYII-LXTVHRRPSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOCCCCCCN1CC(C(C(C1CO)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCOCCCCCCN1C[C@@H]([C@H]([C@@H]([C@H]1CO)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H31NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.41 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

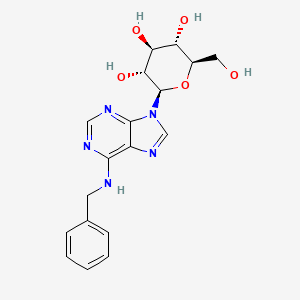

Q1: How does N-(7-Oxadecyl)deoxynojirimycin affect the folding of class I MHC heavy chains?

A1: N-(7-Oxadecyl)deoxynojirimycin is a potent inhibitor of glucosidase I and II, enzymes residing in the endoplasmic reticulum (ER) that are essential for trimming glucose residues from N-linked glycans during protein folding and quality control. The study demonstrated that treating cells with N-(7-Oxadecyl)deoxynojirimycin disrupts the normal folding environment within the ER []. This disruption leads to a delay in the folding of class I MHC heavy chains, resulting in a prolonged presence of heavy chain intermediates that are normally transient and quickly folded into their mature conformation [].

Q2: What does the prolonged presence of these intermediates in the presence of N-(7-Oxadecyl)deoxynojirimycin tell us about MHC assembly?

A2: The prolonged presence of these intermediates, as detected by the specific monoclonal antibodies, suggests that proper N-glycan processing is crucial for the efficient and timely folding of class I MHC heavy chains []. This finding highlights the importance of the ER quality control system in ensuring the correct assembly of these crucial immune system molecules. Furthermore, it showcases how N-(7-Oxadecyl)deoxynojirimycin can be used as a tool to dissect and understand the intricacies of protein folding and assembly pathways within the cell.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(+)-3,4,4a,5,6,10b-Hexahydro-9-methoxy-2H-naphtho[1,2-b][1,4]oxazin, Hydrochloride](/img/no-structure.png)